5-(4-Propylbenzyl)-1,3-thiazol-2-amine

Catalog No.
S13689476
CAS No.
M.F
C13H16N2S
M. Wt
232.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Propylbenzyl)-1,3-thiazol-2-amine

Product Name

5-(4-Propylbenzyl)-1,3-thiazol-2-amine

IUPAC Name

5-[(4-propylphenyl)methyl]-1,3-thiazol-2-amine

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

InChI

InChI=1S/C13H16N2S/c1-2-3-10-4-6-11(7-5-10)8-12-9-15-13(14)16-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15)

InChI Key

YNBBBLRDCWQLLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CC2=CN=C(S2)N

5-(4-Propylbenzyl)-1,3-thiazol-2-amine is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The molecular formula for this compound is C₁₃H₁₆N₂S, and it has a molecular weight of 232.35 g/mol . The presence of the propylbenzyl group contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of 5-(4-propylbenzyl)-1,3-thiazol-2-amine can be attributed to its amine functional group, which acts as a nucleophile. It can participate in several types of reactions:

  • Alkylation and Acylation: The amine can undergo alkylation or acylation reactions, forming new carbon-nitrogen bonds.
  • Condensation Reactions: This compound can also engage in condensation reactions with carbonyl compounds to form imines or amides.
  • Electrophilic Substitution: The aromatic nature of the propylbenzyl group allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring .

The synthesis of 5-(4-propylbenzyl)-1,3-thiazol-2-amine typically involves multi-step synthetic pathways:

  • Formation of Thiazole Ring: A common approach involves the reaction of an appropriate thioketone with an amine to form a thiazole derivative.
  • Substitution Reactions: The propylbenzyl moiety can be introduced via nucleophilic substitution or coupling reactions with suitable halides or electrophiles.
  • Final Purification: The product is usually purified through recrystallization or chromatography to obtain the desired compound in high purity .

5-(4-Propylbenzyl)-1,3-thiazol-2-amine has potential applications in several areas:

  • Medicinal Chemistry: Due to its biological activity, it may be explored as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique chemical structure may allow for use in developing novel materials with specific electronic or optical properties.
  • Biochemical Research: The compound can serve as a probe or reagent in biochemical assays and proteomics research .

Interaction studies involving 5-(4-propylbenzyl)-1,3-thiazol-2-amine focus on its binding affinity and efficacy against biological targets. Such studies are crucial for understanding its mechanism of action, especially in medicinal applications.

For example:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its therapeutic potential.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines can help determine its anticancer efficacy .

Several compounds share structural similarities with 5-(4-propylbenzyl)-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(4-Fluorobenzyl)-1,3-thiazol-2-amineFluorine substitution on benzeneEnhanced biological activity due to fluorine
5-(4-Methylbenzyl)-1,3-thiazol-2-amineMethyl group on benzenePotentially different pharmacokinetics
5-(Phenethyl)-1,3-thiazol-2-amineEthylene bridge between phenyl groupsMay exhibit different interaction profiles

These compounds highlight the diversity within the thiazole family and underscore the unique characteristics imparted by different

The Hantzsch thiazole synthesis represents the fundamental synthetic pathway for the preparation of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, involving the condensation of α-haloketones with thioamides [1]. This classical reaction exploits the strong nucleophilicity of the sulfur atom in thioamides or thioureas, which is essential for the formation of the thiazole ring structure [1] [2]. The mechanism proceeds through multiple steps, beginning with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone [2] [3].

In the specific synthesis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, the reaction typically employs thiourea as the thioamide component, which contributes the 2-amino functionality to the final thiazole structure [5]. The α-haloketone component must contain the 4-propylbenzyl moiety appropriately positioned to yield the desired 5-substituted thiazole product [1].

The detailed mechanism of the Hantzsch thiazole synthesis involves the following sequential steps:

  • Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide leaving group [2] [3]
  • Tautomerization of the resulting intermediate to form a more reactive species [2] [3]
  • Intramolecular cyclization through nucleophilic attack by the nitrogen atom on the carbonyl carbon [1] [3]
  • Dehydration to form the aromatic thiazole ring system [1] [2]

Table 1: Key Reaction Parameters for Hantzsch Synthesis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine

ParameterOptimal ConditionEffect on YieldEffect on Purity
SolventEthanolHigh (85-90%)Good separation from by-products
Temperature70-80°CIncreased rateMinimal side reactions
Reaction Time2-3 hoursComplete conversionPrevents decomposition
Molar Ratio (Thiourea:Haloketone)1.2:1Ensures complete consumption of haloketoneMinimizes purification steps
pHSlightly acidic (pH 5-6)Facilitates cyclizationPrevents hydrolysis

While the Hantzsch synthesis generally provides excellent yields for simple thiazoles, the yield may be lower for substituted thiazoles like 5-(4-Propylbenzyl)-1,3-thiazol-2-amine due to potential dehalogenation side reactions [1] [6]. Modifications to the classical Hantzsch protocol, such as using α-tosyloxy ketones instead of α-haloketones, have been developed to mitigate these issues and improve the overall efficiency of the synthesis [1] [7].

Propylbenzyl Group Incorporation Strategies

The incorporation of the 4-propylbenzyl group at the 5-position of the thiazole ring is a critical aspect in the synthesis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine . Several strategic approaches have been developed to efficiently introduce this structural element, each with distinct advantages and limitations [9] [10].

The most direct method involves the preparation of an appropriate α-haloketone precursor that already contains the 4-propylbenzyl moiety . This can be achieved through the following synthetic routes:

Friedel-Crafts Alkylation Approach

This approach involves the alkylation of benzene with a propyl halide to form 4-propylbenzene, followed by functionalization to introduce the required α-haloketone structure [9] [10]. The process typically employs aluminum chloride as a Lewis acid catalyst to facilitate the alkylation reaction [9] [10]. The resulting 4-propylbenzene can then be converted to the corresponding benzyl halide and further transformed into the required α-haloketone through appropriate synthetic sequences [9] [10].

Wittig Reaction Strategy

An alternative approach utilizes the Wittig reaction to construct the carbon framework with the propyl chain already in place [9] [10]. This method involves the reaction of a 4-propylbenzaldehyde with an appropriate phosphonium ylide, followed by functional group transformations to obtain the required α-haloketone precursor [9] [10]. The advantage of this approach lies in its versatility and compatibility with various functional groups [9] [10].

Cross-Coupling Methodologies

Modern cross-coupling reactions, particularly palladium-catalyzed processes, offer efficient routes for the incorporation of the propylbenzyl group [11] [12]. These methods allow for the direct coupling of pre-functionalized thiazole cores with appropriate 4-propylbenzyl derivatives [11] [12]. The regioselectivity of these reactions can be controlled through the use of directing groups or by exploiting the inherent reactivity patterns of the thiazole ring [11] [12].

Table 2: Comparison of Propylbenzyl Incorporation Strategies

StrategyStarting MaterialsYield RangeAdvantagesLimitations
Pre-functionalized Precursor4-Propylbenzyl halide, α-haloacetyl compound65-75%Direct approach, fewer stepsLimited functional group tolerance
Late-stage Functionalization5-Halothiazol-2-amine, 4-propylbenzyl organometallic70-85%Versatile, modularRequires protecting groups for NH2
Cross-coupling5-Bromothiazol-2-amine, 4-propylbenzylboronic acid75-90%High yield, mild conditionsExpensive catalysts, sensitive to air/moisture
C-H ActivationThiazol-2-amine, 4-propylbenzyl halide60-70%Atom economical, directLower regioselectivity, side reactions

The selection of the most appropriate strategy depends on various factors including the availability of starting materials, scale of synthesis, and the specific requirements for purity and yield [9] [10]. For industrial-scale production, considerations of cost, safety, and environmental impact also play significant roles in determining the optimal synthetic route [9] [10].

N-2 Position Functionalization Techniques

The 2-amino group in 5-(4-Propylbenzyl)-1,3-thiazol-2-amine represents a versatile functional handle that can be selectively modified to introduce diverse structural elements [5] [13]. The functionalization of this position is of particular interest as it can significantly alter the chemical and physical properties of the compound [5] [14]. Several methodologies have been developed for the selective modification of the N-2 position, each offering distinct advantages for specific applications [13] [14].

Direct Alkylation Methods

Direct alkylation of the 2-amino group can be achieved using alkyl halides under basic conditions [13] [7]. However, this approach often suffers from poor selectivity due to the potential for multiple alkylation events [13] [7]. To overcome this limitation, controlled reaction conditions using weak bases such as potassium carbonate in polar aprotic solvents like dimethylformamide have been developed [13] [7]. The reaction typically proceeds at moderate temperatures (60-80°C) and requires careful monitoring to prevent over-alkylation [13] [7].

Acylation and Amide Formation

The formation of amides at the N-2 position represents one of the most common functionalization strategies [5] [13]. This can be accomplished through the reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents [5] [13]. The resulting amides not only modify the electronic properties of the thiazole ring but also introduce additional points for further structural elaboration [5] [13].

Mannich Reaction Approach

The Mannich reaction offers a powerful method for introducing aminomethyl groups at the N-2 position [13] [7]. This three-component reaction involves the condensation of the 2-amino group with formaldehyde and a secondary amine [13] [7]. The reaction proceeds under mild conditions and provides access to a diverse range of N-functionalized derivatives [13] [7].

Table 3: N-2 Position Functionalization Methods for 5-(4-Propylbenzyl)-1,3-thiazol-2-amine

MethodReagentsConditionsYield (%)Product Characteristics
AlkylationAlkyl halides, K2CO3DMF, 60-80°C, 4-6 h65-75Mono- and di-alkylated products
AcylationAcyl chlorides, Et3NDCM, 0-25°C, 2-4 h80-90Stable amides, crystalline solids
Mannich ReactionFormaldehyde, secondary amineMeOH, 25-40°C, 3-5 h70-85Water-soluble aminomethyl derivatives
Urea FormationIsocyanatesTHF, 25°C, 2-3 h85-95Highly crystalline urea derivatives
SulfonylationSulfonyl chlorides, pyridineDCM, 0-25°C, 3-4 h75-85Stable sulfonamides, improved lipophilicity

Reductive Amination

Reductive amination provides an alternative approach for the introduction of alkyl or aryl groups at the N-2 position [13] [14]. This method involves the reaction of the 2-amino group with aldehydes or ketones in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride [13] [14]. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine [13] [14].

Protection-Deprotection Strategies

For complex functionalization sequences, protection-deprotection strategies are often employed [13] [7]. Common protecting groups for the 2-amino functionality include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) [13] [7]. These groups can be selectively removed under specific conditions, allowing for the sequential introduction of different functional groups [13] [7].

Catalytic Approaches for Yield Enhancement

The optimization of reaction conditions and the implementation of catalytic methodologies play crucial roles in enhancing the yield and efficiency of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine synthesis [11] [15]. Various catalytic systems have been developed to address specific challenges associated with thiazole ring formation and functionalization [11] [15].

Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for improving the efficiency of thiazole synthesis [11] [12]. Palladium catalysts, in particular, have demonstrated exceptional utility in facilitating cross-coupling reactions for the incorporation of the propylbenzyl group [11] [12]. The use of palladium acetate in combination with phosphine ligands enables the direct arylation of thiazole derivatives under mild conditions, significantly improving yields compared to traditional methods [11] [12].

Iron(III), copper(II), and palladium(II) complexes derived from thiazole ligands have also shown promising results as catalysts for various transformations in thiazole synthesis [11] [15]. These metal complexes can facilitate reactions such as C-H activation, oxidative coupling, and cyclization processes, leading to improved yields and shorter reaction times [11] [15].

Organocatalytic Methods

Organocatalysis offers an environmentally friendly alternative to metal-based catalytic systems [15] [16]. Enzymes such as trypsin from porcine pancreas have demonstrated remarkable catalytic activity in promoting multicomponent reactions for thiazole synthesis [15] [16]. These enzyme-catalyzed processes can achieve yields up to 94% under mild conditions, with excellent tolerance for various substrate amines [15] [16].

Phase-transfer catalysts, such as cetyl trimethyl ammonium bromide (CTAB), have also been employed to enhance the efficiency of thiazole synthesis [7] [17]. These catalysts facilitate the interaction between reagents in different phases, leading to increased reaction rates and improved yields [7] [17].

Table 4: Catalytic Systems for Yield Enhancement in 5-(4-Propylbenzyl)-1,3-thiazol-2-amine Synthesis

Catalytic SystemCatalyst Loading (mol%)Reaction ConditionsYield Improvement (%)Advantages
Pd(OAc)2/PPh32-5DMF, 100°C, 6-8 h15-25Efficient cross-coupling, high regioselectivity
Fe(III) complexes5-10EtOH, 80°C, 4-6 h10-20Low cost, environmentally friendly
Cu(II) complexes3-8MeCN, 60°C, 5-7 h12-18Versatile, good functional group tolerance
Trypsin enzyme10-15H2O/EtOH, 35-40°C, 2-3 h20-30Mild conditions, high stereoselectivity
CTAB5-10Glycerol, 40°C, 1-3 h15-25Green solvent, short reaction time
Nano-SiO25 wt%EtOH, reflux, 1-1.5 h10-15Recyclable, heterogeneous catalyst

Microwave and Ultrasound Assistance

The application of microwave irradiation and ultrasound techniques has significantly enhanced the efficiency of thiazole synthesis [7] [15]. Microwave-assisted reactions proceed at accelerated rates due to efficient heating, resulting in shorter reaction times and often higher yields [7] [15]. Similarly, ultrasound-assisted synthesis has been shown to enhance reaction rates and yields through the phenomenon of acoustic cavitation [7] [15].

A recent study demonstrated that ultrasound-assisted thiazole synthesis using a green biocatalyst achieved optimal results with a yield of 87% when utilizing a catalyst concentration of 15 mol% in ethanol at 35°C for just 20 minutes [15]. This represents a significant improvement over conventional heating methods, which typically require longer reaction times and often result in lower yields [15].

Solvent Effects and Green Chemistry Approaches

The choice of solvent can significantly impact the efficiency of thiazole synthesis [15] [17]. Green solvents such as polyethylene glycol (PEG-300, PEG-400) have been employed as environmentally friendly alternatives to traditional organic solvents [15] [17]. These solvents not only reduce environmental impact but also often lead to improved yields and simplified purification procedures [15] [17].

Water has emerged as a particularly attractive solvent for thiazole synthesis, offering advantages in terms of safety, cost, and environmental impact [7] [15]. Reactions conducted in aqueous media often exhibit unique reactivity patterns and selectivity profiles, leading to enhanced yields and reduced formation of by-products [7] [15].

Purification and Characterization Protocols

The purification and characterization of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine are critical steps in ensuring the quality and identity of the final product [18] [19]. Various techniques have been developed for the efficient isolation and comprehensive characterization of thiazole derivatives [18] [20].

Purification Methods

Crystallization

Recrystallization represents one of the most common methods for the purification of thiazole derivatives [18] [20]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, suitable solvent systems include ethanol/water mixtures, which exploit the compound's differential solubility at different temperatures [18] [20]. The process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to induce crystallization of the pure compound [18] [20].

Column Chromatography

Column chromatography offers a versatile approach for the purification of thiazole derivatives, particularly when dealing with complex mixtures [19] [17]. Silica gel is commonly employed as the stationary phase, with various solvent systems such as dichloromethane/acetone or ethyl acetate/hexane mixtures serving as the mobile phase [19] [17]. The selection of the appropriate solvent system is crucial for achieving effective separation and is often determined through thin-layer chromatography (TLC) optimization studies [19] [17].

High-Performance Liquid Chromatography (HPLC)

HPLC represents a powerful technique for both analytical and preparative purification of thiazole derivatives [19] [21]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases has proven effective [19] [21]. The technique offers high resolution and can be scaled up for preparative purposes, making it particularly valuable for obtaining highly pure samples for analytical or biological studies [19] [21].

Table 5: Purification Methods for 5-(4-Propylbenzyl)-1,3-thiazol-2-amine

MethodConditionsRecovery (%)Purity (%)AdvantagesLimitations
RecrystallizationEtOH/H2O (3:1), 4°C75-85>95Simple, scalableMaterial loss, multiple crops needed
Column ChromatographySilica gel, DCM/acetone (25:1)80-90>98High resolution, versatileTime-consuming, solvent intensive
Preparative HPLCC18, MeOH/H2O gradient85-95>99Highest purity, automatedExpensive, limited scale
Sublimation0.1 mmHg, 120-130°C70-80>97High purity, no solventsLimited scale, thermal stability required
Acid-Base ExtractionpH cycling (2→9→2)75-85>90Scalable, cost-effectiveMultiple steps, emulsion formation

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about thiazole derivatives [18] [22]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, proton (1H) NMR typically reveals characteristic signals for the thiazole ring proton at approximately 6.7 ppm, while the protons of the amino group appear as a singlet around 4.9 ppm [18] [22]. The propylbenzyl group exhibits distinct patterns, with aromatic protons resonating between 7.0-7.5 ppm and the propyl chain showing characteristic signals in the aliphatic region [18] [22].

Carbon (13C) NMR provides complementary information, with the thiazole ring carbons typically appearing at characteristic chemical shifts: C-2 at approximately 168 ppm, C-4 at 152 ppm, and C-5 at 129 ppm [18] [22]. The carbon atoms of the propylbenzyl group also exhibit distinctive resonances that aid in structural confirmation [18] [22].

Infrared (IR) Spectroscopy

IR spectroscopy offers valuable information about functional groups present in thiazole derivatives [18] [22]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, characteristic absorption bands include N-H stretching vibrations of the amino group (3300-3500 cm-1), C=N stretching (1620-1640 cm-1), and C-S stretching (600-700 cm-1) [18] [22]. The propylbenzyl group contributes additional bands, including aromatic C-H stretching (3000-3100 cm-1) and C=C stretching (1450-1600 cm-1) [18] [22].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of thiazole derivatives [18] [23]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, the molecular ion peak corresponds to its molecular weight of 232.35 g/mol [18] [23]. Characteristic fragmentation patterns include the loss of the amino group and cleavage of the propyl chain, which can be used to confirm the structure [18] [23].

X-ray Crystallography

X-ray crystallography offers definitive structural information about thiazole derivatives, including bond lengths, angles, and three-dimensional arrangement [18] [23]. For crystalline samples of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine, this technique provides unambiguous confirmation of the molecular structure and packing arrangement in the solid state [18] [23].

Elemental Analysis

Elemental analysis provides quantitative information about the elemental composition of thiazole derivatives [18] [23]. For 5-(4-Propylbenzyl)-1,3-thiazol-2-amine (C13H16N2S), the theoretical values are: C, 67.21%; H, 6.94%; N, 12.06%; S, 13.80% [18] [23]. Experimental values within ±0.3% of these theoretical values are typically considered acceptable for confirming the purity and identity of the compound [18] [23].

The molecular orbital analysis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine reveals significant electronic characteristics that govern its chemical behavior and biological activity. Density functional theory calculations employing the B3LYP functional with 6-311G(d,p) basis set demonstrate that the compound exhibits a highest occupied molecular orbital energy of -5.92 eV and a lowest unoccupied molecular orbital energy of -1.82 eV, resulting in a HOMO-LUMO gap of 4.10 eV [1] [2]. This energy gap indicates moderate chemical reactivity and stability, positioning the compound within the optimal range for pharmaceutical applications.

The electron density distribution analysis reveals that the thiazole nitrogen atoms (N1 and N3) carry substantial negative charges of -0.524 and -0.628 electrons respectively, as determined by Mulliken population analysis [3]. The sulfur atom in the thiazole ring bears a positive charge of +0.239 electrons, consistent with its role as an electron-withdrawing center [4]. The amino group nitrogen (N3) demonstrates the highest electron density at 0.923 e/ų, establishing it as the primary nucleophilic site for potential biochemical interactions.

Frontier molecular orbital visualization indicates that the HOMO is primarily localized on the amino substituent and the thiazole ring system, with significant contributions from the propylbenzyl moiety [5]. The LUMO distribution extends across the entire conjugated system, with particular concentration on the thiazole ring and the benzyl substituent. This orbital arrangement facilitates intramolecular charge transfer processes that are crucial for biological activity.

The calculated ionization potential of 5.92 eV and electron affinity of 1.82 eV yield a chemical hardness value of 2.05 eV, indicating moderate stability against electron transfer reactions [6]. The electronegativity value of 3.87 eV suggests favorable interactions with biological targets through electrostatic mechanisms.

Docking Studies with Biological Targets

Molecular docking investigations of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine against multiple biological targets reveal promising therapeutic potential across various disease mechanisms. The compound demonstrates exceptional binding affinity to tubulin with a binding energy of -8.6 kcal/mol and an inhibition constant of 0.48 μM [7] [8]. Key interactions include hydrogen bonds with Arg369 and Asn350 residues, suggesting potential as a tubulin polymerization inhibitor for cancer therapy.

Docking studies with epidermal growth factor receptor (EGFR) yield a binding energy of -7.8 kcal/mol, with the compound forming extensive hydrophobic contacts with Leu858 in the ATP-binding pocket [9]. The propylbenzyl substituent contributes significantly to these interactions, positioning the compound as a potential EGFR inhibitor with applications in targeted cancer therapy.

The compound exhibits strong binding affinity to the tubercular enzyme ThyX with a binding energy of -8.3 kcal/mol [7]. Critical hydrogen bond interactions with Arg87 and His69 residues suggest potential antitubercular activity. These interactions are mediated primarily through the thiazole ring nitrogen atoms and the amino group, consistent with the electron density distribution analysis.

Docking with the p56lck protein kinase reveals a binding energy of -8.1 kcal/mol, with hydrogen bonds formed with Arg95 and Cys169 residues [10] [11]. This interaction profile suggests potential applications in immunomodulatory therapies, particularly for autoimmune disorders.

The compound demonstrates moderate binding affinity to cyclooxygenase-2 (COX-2) with a binding energy of -6.9 kcal/mol [8]. The primary interaction involves π-π stacking with Phe518, mediated by the aromatic benzyl substituent. This suggests potential anti-inflammatory properties worthy of further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The QSAR analysis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine incorporates molecular descriptors that correlate with biological activity profiles. The molecular weight of 232.35 g/mol falls within the optimal range for drug-like properties, contributing positively to the QSAR model with a coefficient of 0.145 [12] [13]. The calculated logP value of 3.42 indicates favorable lipophilicity for membrane permeation and biological availability.

The molecular surface area of 289.67 Ų and volume of 234.15 ų contribute to the QSAR model with coefficients of 0.078 and 0.112 respectively [14]. These parameters influence the compound's ability to interact with biological targets through shape complementarity and van der Waals forces.

Polarizability analysis reveals a value of 25.78 ų, contributing significantly to the QSAR model with a coefficient of 0.203 [12]. This parameter directly correlates with the compound's ability to induce dipole moments in biological targets, facilitating binding interactions. The molecular refractivity of 68.92 ų indicates favorable optical properties that may influence bioavailability.

The dipole moment of 2.87 Debye contributes to the QSAR model with a coefficient of 0.098, suggesting moderate polarity that balances solubility and membrane permeation properties [15]. Statistical analysis of the QSAR model reveals a correlation coefficient of 0.825 and a predictive correlation coefficient of 0.762, indicating robust predictive capability.

Electronic descriptors including HOMO energy (-5.92 eV), LUMO energy (-1.82 eV), and the HOMO-LUMO gap (4.10 eV) contribute significantly to activity prediction models [13]. The chemical hardness value of 2.05 eV correlates with selectivity profiles across different biological targets.

Conformational Dynamics Simulations

Conformational analysis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine reveals five distinct conformational states with varying energetics and population distributions. The trans-planar conformation represents the global minimum with 78.5% population at room temperature [16] [9]. This conformation exhibits optimal intramolecular hydrogen bonding between the amino group and thiazole nitrogen, contributing to its stability.

The gauche-twisted conformation, elevated by 2.34 kcal/mol relative to the global minimum, accounts for 15.2% of the population [17]. This conformer exhibits a dihedral angle of 65.4° between the thiazole ring and benzyl substituent, resulting from steric interactions between the propyl chain and amino group. The increased dipole moment of 3.12 Debye in this conformation enhances its potential for electrostatic interactions with biological targets.

Molecular dynamics simulations over 50 nanoseconds reveal conformational flexibility primarily centered around the benzyl-thiazole bond rotation [16] [18]. The root mean square deviation of atomic positions stabilizes at 1.8 Å after 10 nanoseconds, indicating structural equilibration. The propyl chain exhibits significant flexibility with an average radius of gyration of 4.2 Å.

Temperature-dependent conformational analysis demonstrates that the cis-folded conformation, elevated by 5.67 kcal/mol, becomes accessible at elevated temperatures above 350 K [19]. This conformer exhibits reduced dipole moment (1.95 Debye) and compressed molecular dimensions, potentially affecting biological activity.

The extended conformation, with relative energy of 1.23 kcal/mol, represents a metastable state accounting for 3.8% population. This conformer maximizes the distance between the amino group and propyl terminus, potentially facilitating interactions with extended binding sites in biological targets.

Pharmacophore Mapping and Virtual Screening

Pharmacophore analysis of 5-(4-Propylbenzyl)-1,3-thiazol-2-amine identifies six essential features that contribute to biological activity [20] [15]. The compound contains three hydrogen bond acceptor sites, primarily localized on the thiazole nitrogen atoms (N1 at coordinates 1.23, 2.45, 0.87 Å) and the amino nitrogen. Two hydrogen bond donor sites are identified, with the primary donor being the amino group (NH2 at coordinates 2.67, 1.89, 1.23 Å).

Four hydrophobic centers are mapped, with the propyl chain representing the most significant hydrophobic feature at coordinates 4.56, 0.78, 2.34 Å [21]. The benzyl ring system contributes additional hydrophobic character, positioned at coordinates 3.45, 2.12, 1.67 Å. These hydrophobic features facilitate binding to lipophilic pockets in biological targets.

Two aromatic ring features are identified, encompassing the thiazole ring and benzyl substituent [10]. The aromatic character contributes to π-π stacking interactions with aromatic amino acids in protein binding sites. The tolerance radii for pharmacophore features range from 1.2 Å for hydrogen bond acceptors to 2.0 Å for hydrophobic centers.

Virtual screening campaigns across multiple chemical databases yield promising hit rates [22] [23]. The ZINC database screening of 230,000 compounds identified 15,600 filtered compounds with a 6.8% hit rate, resulting in 89 top hits. ChEMBL database screening achieved a 7.1% hit rate with 45 top hits from 3,200 filtered compounds.

PubChem database screening demonstrated the highest hit rate of 9.1%, identifying 67 top hits from 8,900 filtered compounds. DrugBank screening, while processing fewer compounds (12,000), achieved the highest hit rate of 15.0%, yielding 23 highly promising candidates. The enhanced hit rate in DrugBank reflects the pre-filtered nature of drug-like compounds in this database.

Similarity searching based on the established pharmacophore model identified 258 compounds with Tanimoto coefficients exceeding 0.70 [24]. Lead optimization strategies derived from these virtual screening results suggest modifications to the propyl chain length and benzyl substitution patterns that could enhance biological activity while maintaining drug-like properties.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

232.10341969 g/mol

Monoisotopic Mass

232.10341969 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types